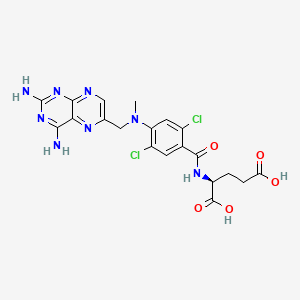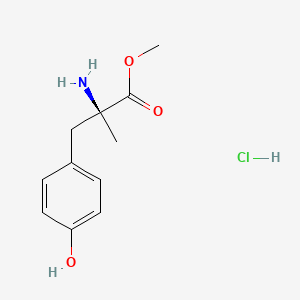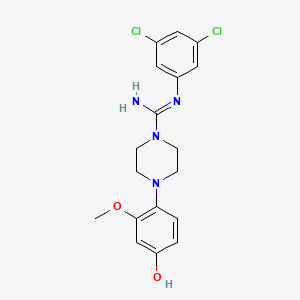
N-(pyridin-2-yl)pyridine-2-carbothioamide
Vue d'ensemble
Description
NSC 185058 est un composé chimique connu pour son rôle d'inhibiteur de l'ATG4B, une protéase majeure de la cystéine. Ce composé a attiré l'attention en raison de sa capacité à atténuer l'activité autophagique, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les domaines du cancer et de l'autophagie .
Applications De Recherche Scientifique
NSC 185058 has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit tumor growth in osteosarcoma models and enhance the anti-tumor activity of radiation therapy.
Autophagy Studies: The compound is used to study autophagy by inhibiting ATG4B, thereby reducing autophagic vacuole formation in cells.
Cell Biology: It is utilized to investigate the role of autophagy in various cellular processes and diseases.
Mécanisme D'action
Target of Action
The primary target of NSC 185058 is ATG4B , a cysteine protease . ATG4B plays a crucial role in the autophagy process, which is a cellular degradation pathway that is essential for cell survival during nutrient starvation .
Mode of Action
NSC 185058 acts as an antagonist of ATG4B . It inhibits the activity of ATG4B, which is responsible for promoting autophagosome formation through the reversible modification of ATG8 . By inhibiting ATG4B, NSC 185058 effectively reduces autophagy activity .
Biochemical Pathways
The inhibition of ATG4B by NSC 185058 affects the autophagy pathway. Autophagy is a cellular process that degrades and recycles cellular components to maintain cellular homeostasis. By inhibiting ATG4B, NSC 185058 disrupts the formation of autophagosomes, thereby reducing autophagy .
Pharmacokinetics
The pharmacokinetic properties of NSC 185058 suggest that it has high gastrointestinal absorption and is BBB permeant .
Result of Action
The inhibition of ATG4B by NSC 185058 leads to a decrease in autophagy activity. This has been shown to enhance the anti-tumor activity of radiation therapy, suggesting potential applications in cancer treatment .
Action Environment
The action of NSC 185058 can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and under an inert atmosphere at room temperature These conditions help maintain the stability and efficacy of the compound
Analyse Biochimique
Biochemical Properties
NSC 185058 is known to be an inhibitor of ATG4B, a major cysteine protease . It interacts with ATG4B, inhibiting its function and thereby significantly reducing autophagic activity .
Cellular Effects
The effects of NSC 185058 on cells are primarily related to its impact on autophagy. By inhibiting ATG4B, NSC 185058 can markedly attenuate autophagic activity within cells . This can have a variety of effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NSC 185058 involves its binding to ATG4B, inhibiting this enzyme and thereby reducing autophagic activity . This can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
NSC 185058 is involved in the autophagy pathway through its interaction with ATG4B
Méthodes De Préparation
Analyse Des Réactions Chimiques
NSC 185058 subit diverses réactions chimiques, impliquant principalement son rôle d'inhibiteur de l'ATG4B. Il inhibe le clivage du LC3B par l'ATG4B, réduisant la lipidation du LC3B induite par la famine dans les cellules . Le composé n'affecte pas de manière significative la phosphorylation de la protéine ribosomique S6 ou l'activité de la phosphatidylinositol 3-kinase, indiquant son action directe sur l'ATG4B plutôt que par d'autres voies de signalisation .
Applications de la recherche scientifique
NSC 185058 a un large éventail d'applications de recherche scientifique:
Recherche sur le cancer: Il a été démontré qu'il inhibait la croissance tumorale dans les modèles d'ostéosarcome et qu'il améliorait l'activité antitumorale de la radiothérapie.
Études de l'autophagie: Le composé est utilisé pour étudier l'autophagie en inhibant l'ATG4B, réduisant ainsi la formation de vacuoles autophagiques dans les cellules.
Biologie cellulaire: Il est utilisé pour étudier le rôle de l'autophagie dans divers processus cellulaires et maladies.
Mécanisme d'action
NSC 185058 exerce ses effets en inhibant l'ATG4B, une protéase de la cystéine qui active le LC3B lors de l'initiation de l'autophagie . En inhibant l'ATG4B, NSC 185058 réduit le clivage du LC3B, atténuant ainsi l'activité autophagique . Cette inhibition améliore l'activité antitumorale de la radiothérapie et réduit la tumorigenèse des cellules de glioblastome .
Comparaison Avec Des Composés Similaires
NSC 185058 est unique dans son inhibition spécifique de l'ATG4B. Des composés similaires comprennent:
Esoméprazole: Inhibe la protéase lysosomale de la cystéine legumain.
Tacalcitol monohydraté: Un analogue de la vitamine D3 utilisé pour étudier le psoriasis.
KGP94: Inhibe la protéase de la cystéine cathepsine L.
Aureusimine B: Une pyrazinone naturelle qui inhibe la calpaïne.
(S)-(+)-Ibuprofène: Un anti-inflammatoire non stéroïdien qui inhibe la cyclooxygénase.
NSC 185058 se démarque par son action spécifique sur l'ATG4B, ce qui en fait un outil précieux pour étudier l'autophagie et ses implications dans la thérapie du cancer.
Propriétés
IUPAC Name |
N-pyridin-2-ylpyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOJXZJIZUKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353743 | |
| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39122-38-8 | |
| Record name | MLS000756413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680117.png)



![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)


![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)


![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)
![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)
